molecular formula C15H17BClNO2 B2367424 8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2235386-15-7

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B2367424
CAS RN: 2235386-15-7
M. Wt: 289.57
InChI Key: QWKQLDKUKVBFFN-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound used in various chemical reactions . It’s often used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Synthesis Analysis

The synthesis of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” involves various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is represented by the empirical formula C6H13BO2 . The molecular weight of this compound is 127.98 .


Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can participate in various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396 . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Hydrolysis and Structural Characterization

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, challenging the expectation to yield quinolin-8-yl boronic acid. Instead, it produces either the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, dependent on hydrolysis conditions. These findings, detailed by J. Son et al. (2015), question the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral, Lewis base-free form and have implications for synthetic chemistry involving boronic acids and esters (J. Son et al., 2015).

Suzuki Cross-Coupling and Aryl Substitution

F. Babudri et al. (2006) developed a methodology for aryl and vinyl substitution at the 5 or 7 position of 8-hydroxyquinoline, employing Suzuki cross-coupling reactions. This process utilized derivatives obtained from 8-hydroxyquinoline, showcasing the compound's versatility in organic synthesis (F. Babudri et al., 2006).

Biological Evaluation of Quinoline Derivatives

Quinolines, such as those derived from 8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, are highlighted for their broad spectrum of biodynamic activities, serving as potent therapeutic agents. A study by Viral J. Faldu et al. (2014) synthesized and evaluated the antimicrobial activity of new quinoline derivatives, emphasizing the compound's potential in drug development (Viral J. Faldu et al., 2014).

Antioxidant and Antibacterial Properties

Research by N. Jayanna et al. (2013) synthesized novel quinoline derivatives exhibiting significant antibacterial and antioxidant activities. This study underscores the compound's utility in creating new agents for fighting infections and oxidative stress (N. Jayanna et al., 2013).

Crystal Structure and DFT Studies

P.-Y. Huang et al. (2021) reported on the synthesis, crystal structure, and DFT analysis of related boric acid ester intermediates, providing insights into the compound's structural and electronic properties. Their work contributes to the understanding of its physicochemical characteristics and potential applications in material science (P.-Y. Huang et al., 2021).

Future Directions

The future directions of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” could involve its use in new chemical reactions and the development of new synthesis methods .

properties

IUPAC Name

8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-18-13(10)12(17)9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKQLDKUKVBFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

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